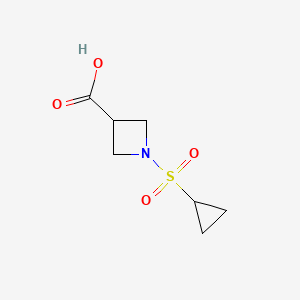
N-cyclohexyl-2-fluoro-4-nitrobenzamide
Overview
Description
N-cyclohexyl-2-fluoro-4-nitrobenzamide is a chemical compound with the CAS Number: 1378454-77-3 . It has a molecular weight of 266.27 and its IUPAC name is N-cyclohexyl-2-fluoro-4-nitrobenzamide . It appears as a white to yellow solid .
Molecular Structure Analysis
The InChI code for N-cyclohexyl-2-fluoro-4-nitrobenzamide is 1S/C13H15FN2O3/c14-12-8-10 (16 (18)19)6-7-11 (12)13 (17)15-9-4-2-1-3-5-9/h6-9H,1-5H2, (H,15,17) . This indicates that the molecule consists of a benzamide group with a nitro (-NO2) and a fluoro (-F) substituent on the benzene ring, and a cyclohexyl group attached to the amide nitrogen .Physical And Chemical Properties Analysis
N-cyclohexyl-2-fluoro-4-nitrobenzamide is a white to yellow solid . It should be stored at a temperature of 2-8°C .Scientific Research Applications
Synthesis and Structural Analysis
- The compound has been a subject of interest in synthetic chemistry for its role in crystallization and molecular structure studies. For instance, the synthesis and crystal structure of N-Cyclohexyl-2-nitrobenzamide were analyzed, highlighting its crystallization in the monoclinic space group and stabilization by N–H⋯O hydrogen bonds (Saeed, Hussain, & Bolte, 2010). Such studies are essential for understanding the molecular interactions and properties of similar compounds.
Chemical Properties and Reactions
- Research on derivatives of N-cyclohexyl-2-fluoro-4-nitrobenzamide focuses on their synthesis routes and potential applications in creating other complex molecules. A concise synthesis pathway for 4-amino-2-fluoro-N-methyl-benzamide from 2-Fluoro-4-nitrobenzoic acid, involving oxidation, chlorination, amination, and hydrogenation steps, was developed (Xu, Xu, & Zhu, 2013). These synthesis methods are pivotal for producing intermediates for further chemical research and development.
Catalysis and Chemical Synthesis
- The compound and its related structures have been studied for their roles in catalysis and as intermediates in synthesizing novel complexes. Research into cyclometalated rhodium, iridium, and ruthenium complexes of N-methoxy-4-nitrobenzamide derivatives showcased their potential as catalysts in C–H bond functionalization reactions, offering insights into the mechanistic aspects of such processes (Zhou, Li, Li, Song, & Wang, 2018).
Material Science and Nanotechnology
- The applications of N-cyclohexyl-2-fluoro-4-nitrobenzamide derivatives extend into material science, where their complexes have been utilized as precursors for depositing nanostructured thin films via chemical vapor deposition. This has implications for the development of materials with specific electronic, magnetic, or optical properties (Saeed, Rashid, Malik, O’Brien, & Wong, 2013).
Analytical and Biochemical Applications
- Compounds related to N-cyclohexyl-2-fluoro-4-nitrobenzamide have been explored as fluorescent probes for detecting specific biological molecules, indicating their potential in biochemical research and medical diagnostics. A study on a near-infrared ratiometric fluorescent probe for cysteine detection over glutathione indicated mitochondrial oxidative stress in vivo, exemplifying the utility of these compounds in biological and medical research (Yin, Yu, Zhang, & Chen, 2015).
Safety and Hazards
The compound is labeled with the signal word “Warning” and is associated with the hazard statements H302, H315, H320, and H335 . These indicate that it may be harmful if swallowed, causes skin irritation, causes eye irritation, and may cause respiratory irritation . The precautionary statements P264, P270, P301+P312, and P330 provide guidance on how to handle and work with the compound safely .
properties
IUPAC Name |
N-cyclohexyl-2-fluoro-4-nitrobenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15FN2O3/c14-12-8-10(16(18)19)6-7-11(12)13(17)15-9-4-2-1-3-5-9/h6-9H,1-5H2,(H,15,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTODDDOEPCOXRU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)C2=C(C=C(C=C2)[N+](=O)[O-])F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15FN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclohexyl-2-fluoro-4-nitrobenzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![3-{2-[(4-Fluorobenzoyl)amino]-1,3-thiazol-4-yl}propanoic acid](/img/structure/B1453510.png)





![Ethyl 5-[(2-chloropropanoyl)amino]-4-cyano-3-methylthiophene-2-carboxylate](/img/structure/B1453519.png)



